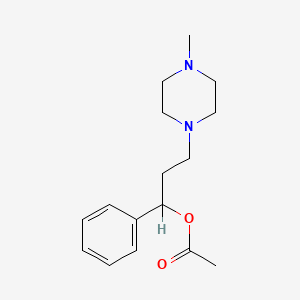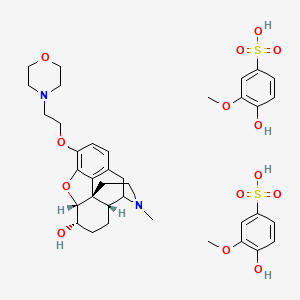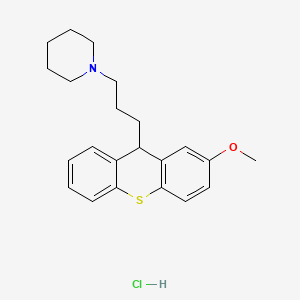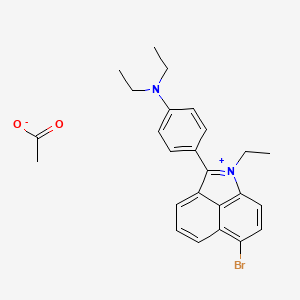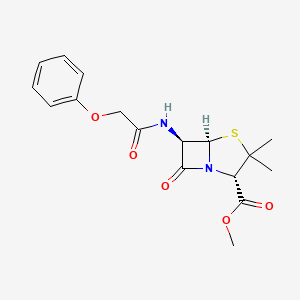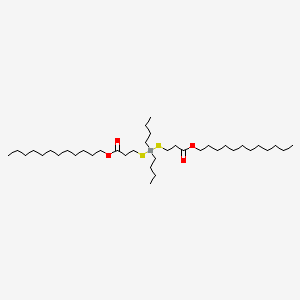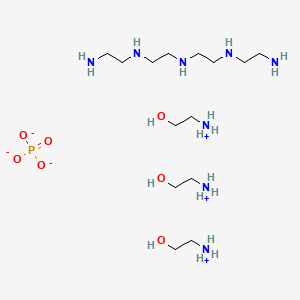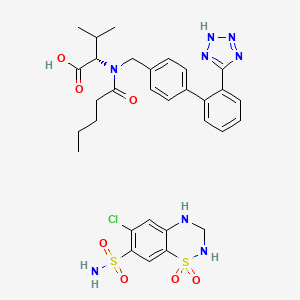
Valsartan and hydrochlorothiazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diovan HCT is a combination medication that includes valsartan and hydrochlorothiazide. Valsartan is an angiotensin II receptor blocker (ARB) that helps to relax blood vessels, while hydrochlorothiazide is a diuretic that helps to reduce the amount of water in the body by increasing urine output. This combination is primarily used to treat hypertension (high blood pressure) and reduce the risk of cardiovascular events such as strokes and heart attacks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Valsartan: The synthesis of valsartan involves multiple steps, starting from commercially available starting materials.
Hydrochlorothiazide: This compound is synthesized through the chlorosulfonation of 3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide, followed by oxidation to form the final product.
Industrial Production Methods
The industrial production of Diovan HCT involves the large-scale synthesis of valsartan and hydrochlorothiazide, followed by their combination in specific ratios to form the final product. The process includes stringent quality control measures to ensure the purity and efficacy of the medication .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Hydrochlorothiazide undergoes oxidation reactions to form its active metabolites.
Substitution: Valsartan can undergo substitution reactions, particularly in the formation of its biphenyl intermediate.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation of hydrochlorothiazide.
Catalysts: Various catalysts are used in the synthesis of valsartan to facilitate the formation of the tetrazole ring.
Major Products
The major products formed from these reactions are the active pharmaceutical ingredients, valsartan and hydrochlorothiazide, which are then combined to form Diovan HCT .
Applications De Recherche Scientifique
Diovan HCT has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacology. It is used to study the effects of angiotensin II receptor blockers and diuretics on hypertension and cardiovascular health. Additionally, it is used in clinical trials to evaluate its efficacy and safety in various populations .
Mécanisme D'action
Diovan HCT works by combining the effects of valsartan and hydrochlorothiazide. Valsartan blocks the angiotensin II receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to the relaxation of blood vessels and a reduction in blood pressure. Hydrochlorothiazide increases the excretion of sodium and water by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, further reducing blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: Another angiotensin II receptor blocker used to treat hypertension.
Chlorthalidone: A thiazide-like diuretic used for similar indications as hydrochlorothiazide.
Uniqueness
Diovan HCT is unique in its combination of an angiotensin II receptor blocker and a diuretic, providing a dual mechanism of action that is effective in lowering blood pressure and reducing the risk of cardiovascular events .
Propriétés
Numéro CAS |
186615-83-8 |
|---|---|
Formule moléculaire |
C31H37ClN8O7S2 |
Poids moléculaire |
733.3 g/mol |
Nom IUPAC |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3.C7H8ClN3O4S2/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);1-2,10-11H,3H2,(H2,9,12,13)/t22-;/m0./s1 |
Clé InChI |
UIYUUEDFAMZISF-FTBISJDPSA-N |
SMILES isomérique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
SMILES canonique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


